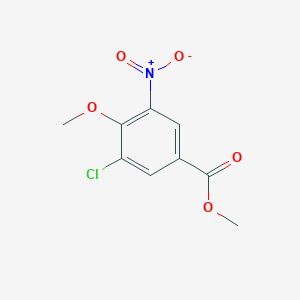
(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For example, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent such as trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols: Formed from oxidation of the boronic acid group.
科学的研究の応用
(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of advanced materials with specific properties.
作用機序
The mechanism of action of (2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, followed by reductive elimination to form the coupled product .
類似化合物との比較
Similar Compounds
4-Pyridinylboronic Acid: Another pyridine-based boronic acid used in similar coupling reactions.
2,6-Bis(methoxycarbonyl)pyridin-4-yl)boronic Acid: A compound with similar structural features but different substituents.
Uniqueness
(2-Isopropyl-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific isopropyl and methoxycarbonyl substituents, which can influence its reactivity and the properties of the resulting products. These substituents can provide steric and electronic effects that differentiate it from other pyridine-based boronic acids.
特性
分子式 |
C10H14BNO4 |
|---|---|
分子量 |
223.04 g/mol |
IUPAC名 |
(2-methoxycarbonyl-6-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-6(2)8-4-7(11(14)15)5-9(12-8)10(13)16-3/h4-6,14-15H,1-3H3 |
InChIキー |
HFBRZAKIALGVDU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)C(=O)OC)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
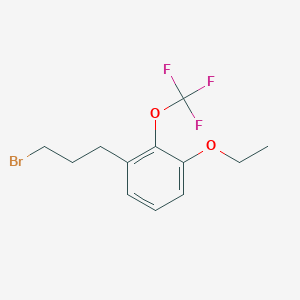
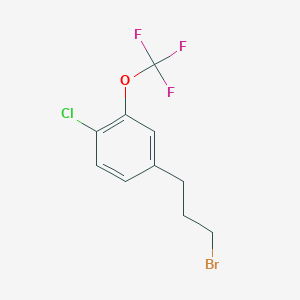
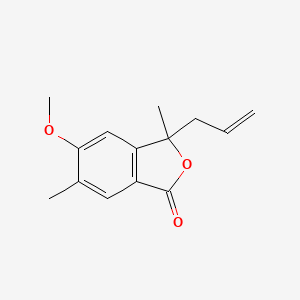
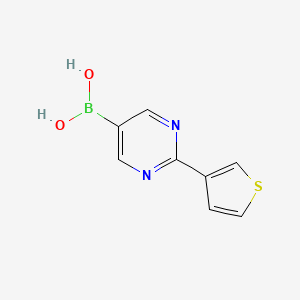
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
![(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B14069681.png)
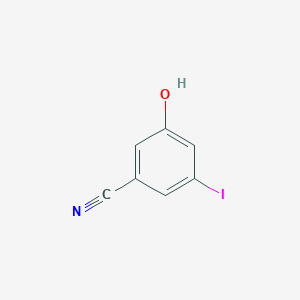
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
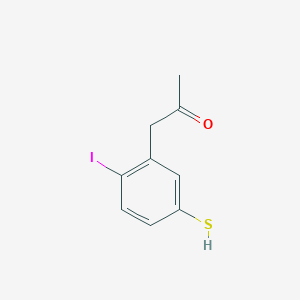
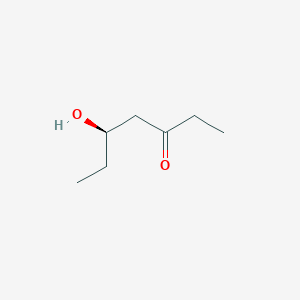
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)
